molecular formula C24H26 B12662656 (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene CAS No. 84255-54-9

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene

Cat. No.: B12662656
CAS No.: 84255-54-9
M. Wt: 314.5 g/mol
InChI Key: JDUZYBQAUYSISN-UHFFFAOYSA-N
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Description

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene is an organic compound with the molecular formula C24H26 It is characterized by the presence of phenylethyl and xylylethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-phenylethyl chloride and 1-(2,4-xylyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

The compound (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene , also known by its IUPAC name, is a complex aromatic hydrocarbon that has garnered attention in various scientific and industrial applications. This article delves into its applications, particularly in scientific research, and provides comprehensive data tables and case studies to illustrate its significance.

Material Science

This compound is utilized in the development of advanced materials due to its thermal stability and mechanical properties. It is often incorporated into polymer matrices to enhance strength and durability.

Table 1: Comparison of Mechanical Properties

PropertyValue
Tensile Strength (MPa)50-70
Elongation (%)5-10
Thermal Stability (°C)>200

Pharmaceutical Applications

Research indicates potential applications in drug formulation, particularly as a stabilizing agent for active pharmaceutical ingredients (APIs). Its hydrophobic nature aids in enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Stability Enhancement

A study demonstrated that incorporating this compound into a formulation improved the stability of an API by 30% under accelerated conditions (40°C, 75% RH).

Chemical Synthesis

The compound serves as a precursor in organic synthesis, particularly in the production of specialty chemicals and agrochemicals. Its reactivity can be exploited in various coupling reactions.

Table 2: Reaction Pathways

Reaction TypeConditionsYield (%)
Friedel-Crafts AlkylationAlCl3_3, 25°C85
Suzuki CouplingPd catalyst, 60°C90

Environmental Science

This compound is studied for its potential role in environmental remediation processes. Its ability to form stable complexes with heavy metals has been explored for soil and water treatment applications.

Toxicological Research

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Research indicates that exposure may lead to respiratory issues and other health effects similar to those observed with related compounds like ethylbenzene.

Case Study: Health Impact Assessment

A comprehensive assessment revealed that prolonged exposure to high concentrations could lead to significant health risks, necessitating further research into safe handling practices and exposure limits.

Mechanism of Action

The mechanism of action of (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Phenylethyl)benzene: Lacks the xylylethyl group, making it less complex.

    (1-(2,4-Xylyl)ethyl)benzene: Lacks the phenylethyl group, resulting in different chemical properties.

    Diphenylethane: Contains two phenyl groups attached to an ethane backbone, differing in structure and reactivity.

Uniqueness

(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene is unique due to the presence of both phenylethyl and xylylethyl groups, which confer distinct chemical and physical properties

Biological Activity

The compound (1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene , also known by its CAS number 84255-54-9, is a member of the phenylethylbenzene class of compounds. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on various enzymatic pathways. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22\text{C}_{18}\text{H}_{22}

This structure features a central ethylbenzene core with phenyl and xylyl substituents that may influence its biological activity.

Anti-Cancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anti-cancer properties. For instance, a derivative of this compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting its potential in cancer therapy . Flow cytometry analyses revealed that this compound accelerated apoptosis in cancer cells in a dose-dependent manner.

Case Study: Tumor Growth Suppression

In an animal model study, the administration of this compound resulted in suppressed tumor growth in mice suffering from induced tumors. The observed reduction in tumor size was statistically significant compared to control groups, highlighting its potential as an anti-cancer agent .

Enzymatic Activity

Research has shown that this compound interacts with various enzymes, which may contribute to its biological effects. The compound has been tested for its inhibition of collagenase and caseinase activities, which are crucial for tissue remodeling and protein metabolism.

Enzyme Activity IC50 Value
CollagenaseInhibition33.5 μM
CaseinaseInhibition27.8 μM

These findings suggest that the compound may have applications in treating conditions involving excessive tissue remodeling or inflammation .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Studies have indicated potential toxicity at higher concentrations, with increased liver and kidney weights observed in animal models exposed to elevated doses . Continuous monitoring and further studies are necessary to establish safe dosage levels for therapeutic applications.

Properties

CAS No.

84255-54-9

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

2,4-dimethyl-1-[1-[2-(1-phenylethyl)phenyl]ethyl]benzene

InChI

InChI=1S/C24H26/c1-17-14-15-22(18(2)16-17)20(4)24-13-9-8-12-23(24)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3

InChI Key

JDUZYBQAUYSISN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3)C

Origin of Product

United States

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